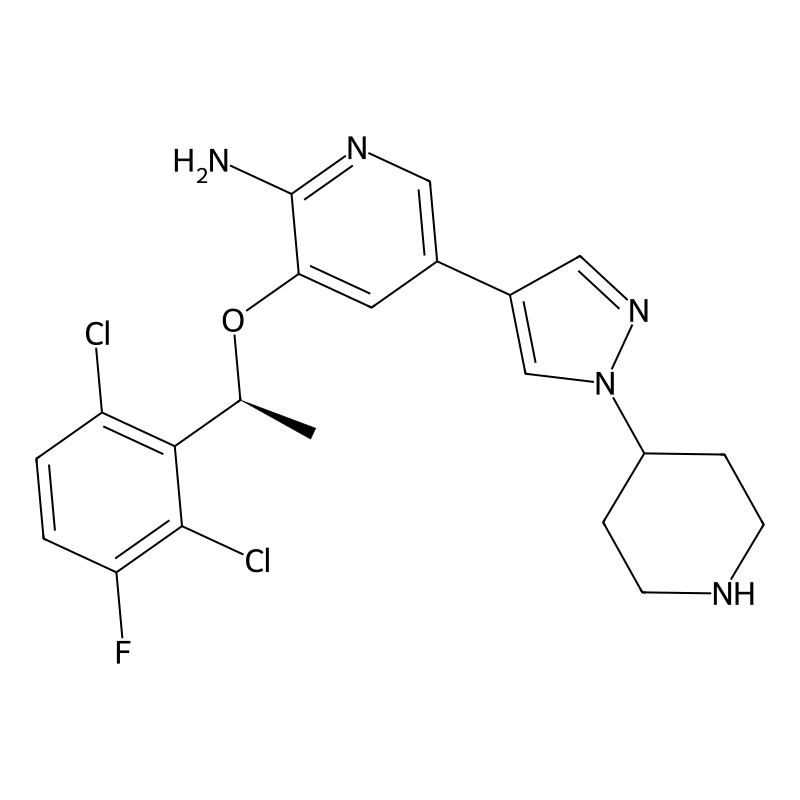

(S)-crizotinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Oncology

Summary of the Application: “(S)-crizotinib” is a potent and selective small molecule inhibitor of the c-Met/Hepatocyte growth factor receptor (HGFR) tyrosine kinase . It has been extensively studied for its potential in treating various types of cancers, particularly non-small cell lung cancer (NSCLC). The drug works by blocking the activity of the c-Met/HGFR, thereby inhibiting the growth and spread of cancer cells .

Results or Outcomes: Clinical trials have shown that “(S)-crizotinib” can significantly improve progression-free survival in patients with advanced NSCLC compared to standard chemotherapy . Additionally, it has shown activity against a variety of other solid tumors in preclinical studies .

(S)-crizotinib is a potent small molecule inhibitor primarily targeting receptor tyrosine kinases, specifically anaplastic lymphoma kinase, hepatocyte growth factor receptor (also known as c-MET), and ROS1. Its chemical structure is defined by the molecular formula C21H22Cl2FN5O, with a molecular weight of approximately 450.34 Daltons. The compound is characterized as a white to pale-yellow powder with a pKa of 9.4, indicating its basic nature in solution . Crizotinib was initially developed for the treatment of non-small cell lung cancer that exhibits ALK gene rearrangements, particularly the EML4-ALK fusion oncogene, which leads to constitutive activation of the ALK signaling pathway .

- Chemical Exchange Reaction: This step involves the reaction of an intermediate compound with methoxyl group pinacol borate and Grignard reagent at low temperatures (-10 to 40 °C) to form a midbody compound.

- Alkali-Catalyzed Reaction: The midbody compound is then treated with another reactant at elevated temperatures (80 to 100 °C) under basic conditions to yield a further intermediate.

- Deprotection Reaction: Finally, the intermediate undergoes deprotection at moderate temperatures (0 to 50 °C) to yield (S)-crizotinib .

These reactions are designed to be efficient and cost-effective, making them suitable for industrial production.

(S)-crizotinib exhibits significant biological activity by inhibiting the phosphorylation of its target kinases, which leads to reduced cell proliferation and survival in tumors expressing the relevant oncogenic proteins. Specifically, it inhibits:

- Anaplastic Lymphoma Kinase: By blocking ALK phosphorylation, crizotinib disrupts downstream signaling pathways that promote tumor growth.

- Hepatocyte Growth Factor Receptor: This inhibition is crucial in various malignancies where c-MET plays a role in oncogenesis.

- ROS1 Kinase: Similar to ALK, ROS1 fusion proteins are implicated in certain cancers, and crizotinib effectively inhibits their activity .

In preclinical studies, crizotinib has shown concentration-dependent inhibition of these kinases and has demonstrated antitumor activity in models expressing EML4-ALK or NPM-ALK fusion proteins .

The synthesis methods for (S)-crizotinib have been optimized for efficiency and yield. The primary method involves:

- Starting Materials: Utilizing various organic solvents such as dimethylformamide and tetrahydrofuran.

- Reaction Conditions: Employing a series of reactions including Grignard reactions, alkali-catalyzed reactions, and deprotection steps under controlled temperatures.

- Final Product Isolation: The final product is purified through crystallization or chromatography techniques .

These methods have been refined to reduce costs and improve scalability for pharmaceutical production.

(S)-crizotinib is primarily used in oncology for treating patients with non-small cell lung cancer harboring ALK rearrangements. It has been approved by regulatory agencies for clinical use due to its efficacy in improving patient outcomes. Additionally, it is being investigated for potential applications in other malignancies associated with c-MET and ROS1 alterations .

Crizotinib undergoes extensive metabolic processing primarily through cytochrome P450 enzymes CYP3A4 and CYP3A5. It has been shown to interact with various drugs that are substrates of these enzymes, necessitating careful monitoring during co-administration. Notably:

- Inhibitors of CYP3A: Co-administration can increase crizotinib plasma concentrations, leading to enhanced toxicity.

- Inducers of CYP3A: These can decrease crizotinib levels, potentially reducing its therapeutic effectiveness .

Clinical studies have highlighted the need for dosage adjustments based on these interactions.

Several compounds exhibit structural and functional similarities to (S)-crizotinib. These include:

(S)-crizotinib is unique due to its multitargeted approach, effectively inhibiting multiple kinases involved in oncogenesis while also demonstrating significant clinical efficacy in specific patient populations.

The enantioselective synthesis of (S)-crizotinib has been achieved through several distinct synthetic approaches, each offering unique advantages in terms of selectivity, efficiency, and scalability [1] [3]. The most prominent route involves asymmetric hydrogenation of 2,6-dichloro-3-fluoroacetophenone as the key chirality-inducing step, followed by a series of chemical transformations to construct the complete molecular framework [3].

The primary synthetic sequence begins with the asymmetric reduction of 2,6-dichloro-3-fluoroacetophenone using highly efficient iridium catalysts bearing spiro pyridine-aminophosphine ligands [3]. This transformation produces (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol with exceptional enantioselectivity exceeding 99.6% enantiomeric excess [3]. The chiral alcohol intermediate subsequently undergoes a multi-step synthetic sequence involving protection, coupling, and deprotection reactions to afford the final (S)-crizotinib product [3].

An alternative biocatalytic approach employs engineered ketoreductases from Lactobacillus species, which have been modified to exhibit reversed enantioselectivity compared to wild-type enzymes [1]. The key mutation involves replacing the tyrosine residue at position 190 with proline, effectively reversing the stereochemical outcome of the reduction [1]. This enzymatic method provides an environmentally friendly alternative to metal-catalyzed processes while maintaining high levels of enantioselectivity [1].

The complete synthetic route from the chiral alcohol intermediate involves several critical transformations [3]. Starting from 2-aminopyridin-3-ol, reaction with bis(trichloromethyl)carbonate produces an oxazole intermediate that protects both amino and hydroxyl functionalities [3]. Subsequent bromination occurs regioselectively to afford the brominated intermediate in 88% yield [3]. Hydrolysis under basic conditions followed by amino group protection with tert-butoxycarbonyl provides the coupling partner for the Mitsunobu reaction [3].

The Mitsunobu coupling between the protected aminopyridine and the chiral alcohol proceeds with 50% yield to establish the ether linkage [3]. This is followed by Suzuki coupling with the appropriate boronate ester to introduce the pyrazole-piperidine fragment, achieving 85% yield [3]. Final deprotection using hydrochloric acid in ethanol affords (S)-crizotinib in 87% yield with 99.5% enantiomeric excess, demonstrating that no racemization occurs during the synthetic transformations [3].

Catalytic Asymmetric Reduction Strategies for Chiral Center Formation

The formation of the stereogenic center in (S)-crizotinib relies predominantly on catalytic asymmetric reduction methodologies that have been extensively optimized for both selectivity and practical implementation [3] [15]. The most successful approach utilizes iridium complexes with spiro pyridine-aminophosphine ligands, particularly the Ir[(R)-DTB-SpiroPAP-3-Me] catalyst system [3].

Table 1: Asymmetric Hydrogenation Catalysts for (S)-Crizotinib Synthesis

| Catalyst | Substrate | Conversion (%) | Enantiomeric Excess (%) | Reaction Time | Reference |

|---|---|---|---|---|---|

| Ir[(R)-DTB-SpiroPAP-3-Me] | 2,6-dichloro-3-fluoroacetophenone | 100 | 99.6 | 1.5 h | [3] |

| Engineered Ketoreductase (Lactobacillus sp.) | Acetophenone derivative | >90 | >90 | Several hours | [1] |

| ZRK (Zygosaccharomyces rouxii) | Pharmaceutical ketones | >98 | >98 | Variable | [8] |

| Dual-enzyme@CaHPO4 nanoflowers | 2,6-dichloro-3-fluoroacetophenone | High | High | Optimized | [6] |

| Rh-DuPhos | Various prochiral ketones | >95 | >95 | Hours | [26] |

| Ir[(R)-O-SpiroPAP] | Ketone intermediates | 99 | 99 | Hours | [16] |

The iridium-catalyzed asymmetric hydrogenation operates under mild conditions with hydrogen pressure of 10 atmospheres and temperatures of 30°C [3]. The reaction requires potassium tert-butoxide as base, with optimal results achieved using 0.04 equivalents relative to the substrate [3]. Under these conditions, complete conversion occurs within 1.5 hours with substrate-to-catalyst ratios as high as 5000:1 [3]. The exceptional activity of this catalyst system has enabled demonstration at pilot plant scale with 100 kilogram batches [3].

Enzymatic asymmetric reduction strategies offer complementary advantages, particularly regarding environmental impact and operational simplicity [4] [8]. Dynamic kinetic resolution approaches using lipases have achieved 57% conversion with 98% enantiomeric excess under continuous-flow conditions [4]. The kinetic resolution component alone provides 45% conversion with selectivity factors exceeding 200 [4].

Whole-cell biotransformation systems using Zygosaccharomyces rouxii ketoreductase demonstrate remarkable substrate scope for pharmaceutical intermediates [8]. This enzyme system produces (S)-specific alcohols with greater than 98% yield and high enantiomeric excess for diverse ketone substrates [8]. Cofactor regeneration is achieved through nutrient modulation by switching the carbon source from glucose to sorbitol, eliminating the need for co-expressing additional enzymes [8].

The mechanism of stereocontrol in the iridium-catalyzed system involves coordination of the prochiral ketone to the metal center, followed by hydride delivery from the less hindered face [3]. The spiro ligand architecture creates a well-defined chiral pocket that effectively discriminates between the two enantiotopic faces of the carbonyl group [3]. Molecular dynamics simulations and binding free energy calculations support the superior binding properties of the (S)-configured product compared to its (R)-enantiomer [7].

Industrial-Scale Production Challenges and Optimization

The translation of laboratory-scale synthetic methods to industrial production of (S)-crizotinib presents numerous technical and economic challenges that require systematic optimization strategies [17] [21]. Quality-by-Design principles have been implemented throughout the development process to identify critical quality attributes and establish robust control strategies [17].

Table 2: Industrial-Scale Production Challenges and Solutions

| Challenge Category | Specific Challenge | Solution Approach | Impact on Production | Reference |

|---|---|---|---|---|

| Catalyst Availability | Limited commercial availability of chiral catalysts | Development of robust, reusable catalysts | Reduced lead times and costs | [17] [26] |

| Process Scaling | Heat and mass transfer in large reactors | Continuous flow and process intensification | Improved yields and selectivity | [19] [25] |

| Purification | Removal of metal catalysts and impurities | Crystallization and extraction optimization | Higher product purity | [21] |

| Safety Concerns | Handling of nitro compounds and alkylating agents | Closed continuous systems | Enhanced operator safety | [25] |

| Cost Optimization | High catalyst costs and material waste | Catalyst recycling and process optimization | Lower manufacturing costs | [18] [19] |

| Quality Control | Consistent enantiomeric purity | In-line monitoring and control | Consistent product quality | [17] |

| Regulatory Compliance | FDA Quality-by-Design requirements | Risk assessment and design space definition | Faster regulatory approval | [17] |

Catalyst supply and cost represent significant bottlenecks in industrial implementation [17] [26]. The specialized chiral ligands required for high enantioselectivity are available from limited suppliers with extended lead times [26]. Development of robust, recyclable catalyst systems addresses both cost and supply concerns while maintaining reaction performance [26]. Immobilization strategies and heterogeneous catalyst development provide pathways to catalyst recovery and reuse [13].

Heat and mass transfer limitations become pronounced at industrial scale, particularly for the exothermic hydrogenation reactions [19]. Continuous flow processing offers advantages in heat removal and mixing efficiency compared to traditional batch reactors [25]. Microreactor technology enables precise temperature control and eliminates hot spot formation that can compromise selectivity [25]. Process intensification through continuous processing has demonstrated productivity improvements of 110 mg/h for related synthetic transformations [25].

The Mitsunobu reaction presents particular challenges for scale-up due to the formation of phosphine oxide byproducts that complicate purification [21]. Optimization involves conducting the reaction in toluene followed by crystallization from ethanol to efficiently remove reaction byproducts [21]. This approach eliminates the need for chromatographic purification while maintaining product quality [21].

Continuous flow nitro reduction has been developed to address the challenges associated with batch hydrogenation processes [13]. A packed-bed reactor filled with prepassivated Raney nickel enables conversion of 1 kilogram of starting material within 6 seconds residence time [13]. The process operates at 30 psi hydrogen pressure and 25°C, providing enhanced safety compared to batch alternatives [13]. The immobilized catalyst system eliminates filtration requirements and achieves 99.5% conversion with excellent chemoselectivity [13].

Quality-by-Design implementation requires comprehensive risk assessment and identification of critical process parameters [17]. Design space definition enables regulatory flexibility for process modifications within established boundaries [17]. Critical quality attributes include assay, impurities, particle size, and enantiomeric purity [17]. Process analytical technology enables real-time monitoring and control of these parameters throughout production [17].

Novel Catalysts in Stereocontrolled Synthesis

The development of novel catalyst systems for stereocontrolled synthesis of (S)-crizotinib has focused on improving selectivity, sustainability, and cost-effectiveness while maintaining high catalytic activity [11] [12] [15]. Schiff base zinc complexes represent a particularly promising class of catalysts that combine high activity with favorable economic and environmental profiles [12] [15].

Table 3: Novel Catalysts in Stereocontrolled Synthesis

| Catalyst Type | Structure Features | Substrate Scope | Selectivity (% ee) | TON/TOF | Industrial Potential | Reference |

|---|---|---|---|---|---|---|

| Schiff Base Zinc Complexes | Tetrahedral Zn center with chiral ligands | Aromatic ketones | 70-88 | Up to 4,550,000 | Demonstrated at kg scale | [12] [15] |

| Chiral Iridium SpiroPAP | Spiro pyridine-aminophosphine ligand | Various prochiral ketones | >99 | High | Commercialized | [3] [16] |

| Engineered Ketoreductases | Modified enzyme active sites | Pharmaceutical intermediates | >95 | Enzymatic levels | Under development | [1] [8] |

| Hybrid Nanoflower Catalysts | Protein-inorganic hybrid structures | Substituted acetophenones | High | Enhanced | Research stage | [6] |

| Supported Metal Catalysts | Immobilized on solid supports | Halogenated aromatics | >95 | Variable | Established | [13] |

| Organometallic Flow Catalysts | Designed for continuous processing | Flow-compatible substrates | >90 | Optimized for flow | Emerging technology | [25] |

Schiff base zinc complexes demonstrate exceptional turnover numbers reaching 4,550,000 for acetophenone reduction while maintaining enantioselectivities of 70-88% [12] [15]. These catalysts operate through a dual system approach: System A employs zinc diethyl with chiral diimine or diamine ligands, while System B utilizes zinc carboxylate with chiral diamine activated by sodium bis(2-methoxyethoxy)aluminum hydride [15]. Both systems provide similar enantioselectivities and have been demonstrated at kilogram scale without scale-up complications [15].

The mechanism of zinc-catalyzed asymmetric reduction involves formation of seven-membered ring dimer complexes through insertion of the carbonyl substrate into the zinc-nitrogen bond [15]. These intermediates serve as active catalysts for enantioselective reduction by polymethylhydrosiloxane, providing either (R) or (S) secondary alcohols depending on the ligand configuration [15]. The economic advantages include inexpensive, stable catalysts that are ready to use in toluene and enable ligand recovery through simple distillation [15].

Tetrahedral chiral-at-zinc complexes represent an emerging approach to asymmetric catalysis with enhanced configurational stability [11]. These complexes utilize unsymmetric tridentate ligands to create a stereogenic metal center that remains stable even at elevated temperatures [11]. The enantiomer excess remains at 99% even after heating at 70°C in benzene for one week, demonstrating exceptional thermal stability [11]. This configurational stability enables highly selective asymmetric oxa-Diels-Alder reactions with 98% yield and 87% enantiomeric excess [11].

Hybrid nanoflower catalysts combine enzymatic selectivity with inorganic stability through biomineralization processes [6]. These dual-enzyme calcium hydrogen phosphate nanoflowers incorporate both substrate-converting and cofactor-regenerating enzymes within a single catalytic entity [6]. The material-sparing approach enables efficient synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol with enhanced operational stability compared to free enzymes [6].

Continuous flow catalyst systems have been specifically designed to address the requirements of pharmaceutical manufacturing [25]. These systems integrate catalyst immobilization with flow reactor technology to enable sustained operation without catalyst degradation or leaching [25]. The closed system design provides enhanced safety for handling reactive intermediates while maintaining high product quality [25]. Flow rates, concentrations, and residence times can be optimized to maximize productivity while preventing reactor fouling and maintaining selectivity [25].

(S)-crizotinib exhibits remarkable dual-targeting capabilities, demonstrating distinct selectivity profiles compared to its (R)-enantiomer counterpart. Chemical proteomic analysis reveals that (S)-crizotinib specifically targets human mutator protein homolog 1 as its primary cellular interactor, while simultaneously showing reduced affinity for traditional kinase targets such as anaplastic lymphoma kinase and hepatocyte growth factor receptor [1] [2]. This dual-targeting mechanism represents a significant departure from conventional kinase inhibitor design principles.

The compound demonstrates nanomolar potency against mutator protein homolog 1 with an inhibitory concentration fifty value of 72 nanomolar, which is approximately 19-fold more potent than its (R)-enantiomer (inhibitory concentration fifty = 1375 nanomolar) [1] [3]. Conversely, (S)-crizotinib shows substantially reduced activity against anaplastic lymphoma kinase and hepatocyte growth factor receptor targets, with inhibitory concentration fifty values exceeding 1000 nanomolar, while the (R)-enantiomer maintains high potency against these kinases with inhibitory concentration fifty values in the 5-20 nanomolar range [1]. This stereoselective targeting profile enables (S)-crizotinib to function as a selective mutator protein homolog 1 inhibitor rather than a broad-spectrum kinase inhibitor.

The dual-targeting mechanism is further supported by kinome-wide activity surveys demonstrating that (S)-crizotinib and (R)-crizotinib display completely distinct selectivity profiles across 456 different recombinant kinases [1]. Chemical proteomic profiling using derivatized compounds confirms that the two enantiomers are remarkably specific for their respective cognate targets, with no proteins being significantly bound by both enantiomers [1]. This selectivity pattern indicates that (S)-crizotinib represents a novel class of mutator protein homolog 1-selective inhibitor with minimal off-target kinase activity.

| Parameter | Value | Reference |

|---|---|---|

| Mutator protein homolog 1 inhibitory concentration fifty (S)-crizotinib | 72 nanomolar | Huber et al. 2014 [1] |

| Mutator protein homolog 1 inhibitory concentration fifty (R)-crizotinib | 1375 nanomolar | Huber et al. 2014 [1] |

| Anaplastic lymphoma kinase inhibitory concentration fifty (S)-crizotinib | >1000 nanomolar | Huber et al. 2014 [1] |

| Anaplastic lymphoma kinase inhibitory concentration fifty (R)-crizotinib | 5-20 nanomolar | Huber et al. 2014 [1] |

| Selectivity ratio (R)/(S) for mutator protein homolog 1 | 16-fold | Huber et al. 2014 [1] |

Enzymatic Inhibition Kinetics: Mutator protein homolog 1 Substrate Competition Studies

Detailed enzymatic kinetic analysis reveals that (S)-crizotinib functions as a competitive inhibitor of mutator protein homolog 1 catalytic activity across multiple substrate types [1] [4]. The compound demonstrates competitive inhibition kinetics when tested against the primary oxidized nucleotide substrates 8-oxo-deoxyguanosine triphosphate and 2-hydroxy-deoxyadenosine triphosphate, with inhibitory concentration fifty values of 330 nanomolar and 408 nanomolar, respectively [1] [3].

The competitive inhibition mechanism is characterized by (S)-crizotinib competing directly with nucleotide substrates for binding to the mutator protein homolog 1 active site [1]. Kinetic studies using Michaelis constant concentrations of substrates confirm that the inhibition follows classical competitive kinetics, where increasing substrate concentrations can overcome the inhibitory effects [1]. This competitive mechanism indicates that (S)-crizotinib binds to the same active site region as the natural oxidized nucleotide substrates.

Substrate competition studies demonstrate that (S)-crizotinib effectively competes with various oxidized nucleotides for mutator protein homolog 1 binding [1]. The compound shows inhibitory concentration fifty values of 215 nanomolar against deoxyguanosine triphosphate, 330 nanomolar against 8-oxo-deoxyguanosine triphosphate, and 408 nanomolar against 2-hydroxy-deoxyadenosine triphosphate [1]. These kinetic parameters indicate that (S)-crizotinib maintains consistent competitive inhibition across different substrate types, supporting its mechanism as a substrate-competitive inhibitor.

Pyrophosphate production assays monitoring mutator protein homolog 1 catalytic activity confirm that (S)-crizotinib directly inhibits the enzymatic hydrolysis of oxidized nucleotide triphosphates [1]. The competitive nature of inhibition is demonstrated by Lineweaver-Burk plot analysis, which shows parallel lines with different x-intercepts when inhibitor concentrations are varied, confirming competitive inhibition kinetics [4]. These findings establish that (S)-crizotinib functions through direct competition with natural substrates for mutator protein homolog 1 active site occupancy.

| Substrate | Inhibitory concentration fifty (S)-crizotinib | Inhibition Type | Reference |

|---|---|---|---|

| 8-oxo-deoxyguanosine triphosphate | 330 nanomolar | Competitive | Huber et al. 2014 [1] |

| 2-hydroxy-deoxyadenosine triphosphate | 408 nanomolar | Competitive | Huber et al. 2014 [1] |

| Deoxyguanosine triphosphate | 215 nanomolar | Competitive | Huber et al. 2014 [1] |

Stereospecificity in Target Engagement: Comparative (R)- versus (S)-Enantiomer Activity

The stereospecificity of crizotinib enantiomers represents a remarkable example of how subtle structural variations can dramatically alter biological activity and target selectivity [5] [6]. Isothermal titration calorimetry measurements reveal that (S)-crizotinib exhibits a 16-fold higher binding affinity for mutator protein homolog 1 compared to the (R)-enantiomer, with dissociation constant values of 49 nanomolar and 784 nanomolar, respectively [1].

Cellular thermal shift assays demonstrate that (S)-crizotinib, in contrast to (R)-crizotinib, efficiently stabilizes mutator protein homolog 1 in intact cells, validating differential target engagement within the cellular environment [1]. This thermal stabilization pattern confirms that the stereospecific binding observed in biochemical assays translates to meaningful target engagement differences in living cells. The (R)-enantiomer shows no detectable thermal stabilization of mutator protein homolog 1, despite maintaining high affinity for anaplastic lymphoma kinase and hepatocyte growth factor receptor targets [1].

Crystal structure analysis of both enantiomers bound to mutator protein homolog 1 provides molecular insights into the stereospecific recognition mechanism [1] [7]. The co-crystal structures reveal that while both enantiomers can bind to the mutator protein homolog 1 active site, the (S)-enantiomer adopts a more favorable binding conformation that maximizes interactions with key active site residues. Molecular dynamics simulations indicate that the (S)-enantiomer forms more stable interactions with the binding pocket compared to the (R)-enantiomer [8] [9].

Chemical proteomic profiling experiments demonstrate the remarkable selectivity differences between enantiomers across the entire proteome [1]. When both enantiomers are compared in unbiased proteomic screens, mutator protein homolog 1 emerges as the only common high-significance interactor, but with dramatically different binding intensities. The (S)-enantiomer shows mutator protein homolog 1 as its most prominent and specific interactor, while the (R)-enantiomer identifies multiple protein kinases but fails to significantly engage mutator protein homolog 1 [1].

Colony formation assays reveal that the stereospecific target engagement translates to differential cellular effects [1]. (S)-crizotinib efficiently inhibits colony formation in RAS-mutated cell lines similar to other mutator protein homolog 1 inhibitors, while (R)-crizotinib shows minimal effects on cellular proliferation when tested at equivalent concentrations. These functional differences confirm that the stereospecific binding preferences observed biochemically manifest as distinct biological activities in cancer cell models.

| Property | (S)-crizotinib | (R)-crizotinib | Reference |

|---|---|---|---|

| Mutator protein homolog 1 inhibition potency | High (inhibitory concentration fifty = 72 nanomolar) | Weak (inhibitory concentration fifty = 1375 nanomolar) | Huber et al. 2014 [1] |

| Target engagement (cellular) | Strong stabilization | No stabilization | Huber et al. 2014 [1] |

| Colony formation inhibition | Potent inhibition | Minimal inhibition | Huber et al. 2014 [1] |

| Kinase selectivity | Selective for mutator protein homolog 1 | Selective for anaplastic lymphoma kinase/hepatocyte growth factor receptor | Huber et al. 2014 [1] |

Reactive Oxygen Species-Induced Deoxyribonucleic Acid Damage Amplification Mechanisms

(S)-crizotinib induces deoxyribonucleic acid damage through a novel mechanism involving disruption of nucleotide pool homeostasis and amplification of reactive oxygen species-mediated genotoxicity [1] [10] [11]. Inhibition of mutator protein homolog 1 by (S)-crizotinib leads to accumulation of oxidized nucleotides in the cellular nucleotide pool, which subsequently become incorporated into genomic deoxyribonucleic acid during replication [1] [12].

The mechanism of deoxyribonucleic acid damage amplification begins with mutator protein homolog 1 inhibition preventing the hydrolysis of oxidized purine nucleotide triphosphates such as 8-oxo-deoxyguanosine triphosphate and 2-hydroxy-deoxyadenosine triphosphate [1] [13]. These oxidized nucleotides accumulate in the nucleotide pool and become available for incorporation by deoxyribonucleic acid polymerases during replication. Once incorporated into genomic deoxyribonucleic acid, these oxidized bases create sites that are prone to further oxidative damage and repair-induced strand breaks [11] [14].

Comet assay analysis demonstrates that (S)-crizotinib treatment results in a significant increase in deoxyribonucleic acid single-strand breaks in human colon carcinoma cells [1]. The formation of these strand breaks appears to result from attempted base excision repair of incorporated oxidized nucleotides, which creates repair intermediates that are prone to conversion into double-strand breaks during subsequent replication cycles [11] [12]. This process creates a cycle of increasing genomic instability as more oxidized nucleotides are incorporated and repaired.

The deoxyribonucleic acid damage response is activated following (S)-crizotinib treatment, as evidenced by increased phosphorylation of ataxia telangiectasia mutated kinase and histone H2AX [1] [10]. These markers indicate that the incorporated oxidized nucleotides trigger cellular deoxyribonucleic acid damage checkpoints and repair responses. However, the high frequency of damage sites created by continuous incorporation of oxidized nucleotides can overwhelm cellular repair capacity, leading to persistent genomic instability [11].

Reactive oxygen species levels play a crucial role in amplifying the deoxyribonucleic acid damage induced by (S)-crizotinib [10] [15]. Cells under oxidative stress conditions show enhanced sensitivity to (S)-crizotinib treatment, suggesting that elevated reactive oxygen species levels increase the formation of oxidized nucleotides that mutator protein homolog 1 normally removes [10]. This creates a positive feedback loop where reactive oxygen species generate more oxidized nucleotides, which in the absence of functional mutator protein homolog 1, accumulate and cause additional deoxyribonucleic acid damage [16] [17].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

1: Huber KV, Salah E, Radic B, Gridling M, Elkins JM, Stukalov A, Jemth AS, Göktürk C, Sanjiv K, Strömberg K, Pham T, Berglund UW, Colinge J, Bennett KL, Loizou JI, Helleday T, Knapp S, Superti-Furga G. Stereospecific targeting of MTH1 by (S)-crizotinib as an anticancer strategy. Nature. 2014 Apr 10;508(7495):222-7. doi: 10.1038/nature13194. Epub 2014 Apr 2. PubMed PMID: 24695225; PubMed Central PMCID: PMC4150021.